![molecular formula C16H20N2O B602276 N,N-二甲基-2-[苯基(吡啶-2-基)甲氧基]乙胺 CAS No. 1221-70-1](/img/structure/B602276.png)

N,N-二甲基-2-[苯基(吡啶-2-基)甲氧基]乙胺

描述

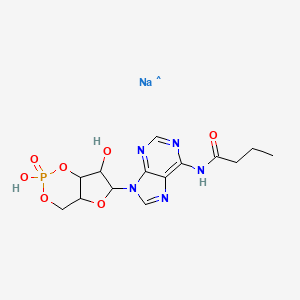

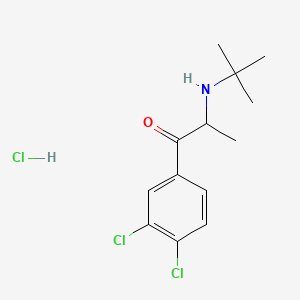

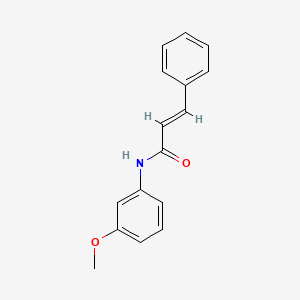

“N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine” is a chemical compound with the molecular formula C16H20N2O . It is related to Carbinoxamine and Doxylamine .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The average mass of “N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine” is 372.415 Da and its monoisotopic mass is 372.168518 Da .科学研究应用

Analytical Method Development

Desmethyl Doxylamine is used in the development of analytical methods, particularly in the validation of chromatographic techniques. It serves as a reference standard for ensuring the accuracy and precision of analytical methods used in the pharmaceutical industry .

Quality Control in Pharmaceuticals

This compound plays a crucial role in quality control (QC) applications. It is used to identify and quantify impurities during the commercial production of Doxylamine, ensuring the safety and efficacy of the final pharmaceutical product .

Carcinogenic Impurity Assessment

Desmethyl Doxylamine is studied for its potential to form nitrosamine impurities, which are known carcinogens. Research in this area focuses on understanding the formation mechanisms and developing methods to control or eliminate these impurities from drug substances .

Environmental Safety Studies

The transformation products of Desmethyl Doxylamine are monitored in environmental safety studies. These studies aim to understand the environmental fate of the compound and its potential to form harmful by-products during water treatment processes .

Drug Substance Stability Testing

In the pharmaceutical industry, Desmethyl Doxylamine is used in stability testing of drug substances. It helps in determining the shelf life and storage conditions of drugs by assessing the stability of active pharmaceutical ingredients over time .

Impurity Profiling

The compound is utilized in impurity profiling, which is essential for the identification and quantification of impurities present in drug substances. This is a critical step in the drug development process to ensure product safety .

Antihistaminic Research

Desmethyl Doxylamine is an important intermediate in the synthesis of antihistamines. Research in this field explores its use in the development of new therapeutic agents for the treatment of allergies and related conditions .

Anti-Fibrotic Activity Investigation

Recent studies have investigated the anti-fibrotic activity of compounds structurally related to Desmethyl Doxylamine. This research could lead to the development of novel treatments for fibrotic diseases .

作用机制

Target of Action

Desmethyl Doxylamine primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of sensory nerve endings, among other functions .

Mode of Action

Desmethyl Doxylamine acts as an antagonist at the histamine H1 receptors . It competes with histamine for H1-receptor sites on effector cells, blocking the action of histamine and thereby reducing the symptoms of allergies . It also has central anticholinergic activity, which can lead to sedative properties .

Biochemical Pathways

It is known that the compound’s antagonistic action on histamine h1 receptors can affect various physiological processes, including immune response, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of Desmethyl Doxylamine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is orally bioavailable, with peak plasma concentrations occurring within 7.5 hours . It is metabolized in the liver, primarily by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The half-life of Desmethyl Doxylamine is approximately 10-12 hours , and it is excreted in urine and feces .

Result of Action

The molecular and cellular effects of Desmethyl Doxylamine’s action primarily involve the reduction of allergic symptoms due to its antagonistic action on histamine H1 receptors . Its sedative effects, resulting from its central anticholinergic activity, can also be beneficial in the treatment of insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Doxylamine. For instance, factors such as diet, lifestyle, and exposure to other drugs or environmental pollutants can affect the compound’s metabolism and hence its pharmacokinetics . .

属性

IUPAC Name |

N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKTWMJPOLLMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Doxylamine | |

CAS RN |

1221-70-1 | |

| Record name | Deschloro carbinoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO CARBINOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)